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Compound of Interest

Compound Name:
2-(4-Ethoxy-2,3-

difluorophenyl)acetic acid

Cat. No.: B1393361 Get Quote

An In-Depth Technical Guide to GSK2830371 (CAS 1404456-53-6): A Selective Allosteric

Inhibitor of Wip1 Phosphatase

Introduction

This technical guide provides a comprehensive overview of GSK2830371, a potent and

selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as

PPM1D. It is important to note that while the initial query referenced CAS 1017779-62-2, the

substantial body of scientific literature and detailed experimental data are associated with

GSK2830371, which has the CAS number 1404456-53-6. This guide is intended for

researchers, scientists, and drug development professionals interested in the chemical

properties, mechanism of action, and therapeutic potential of GSK2830371. Another

compound, I-BET762 (Molibresib), a BET bromodomain inhibitor, also frequently appeared in

related searches and should not be confused with GSK2830371.

GSK2830371 has emerged as a significant research tool for investigating the DNA damage

response (DDR) and the p53 signaling pathway. Wip1 is a serine/threonine phosphatase that

acts as a negative regulator of the p53 tumor suppressor protein.[1][2] By inhibiting Wip1,

GSK2830371 can restore and enhance p53 activity, making it a promising candidate for cancer

therapy, particularly in tumors with wild-type p53.[1][3]

Chemical and Physical Properties
GSK2830371 is an orally bioavailable small molecule. Its key chemical and physical properties

are summarized in the table below.
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Property Value Source(s)

IUPAC Name

(S)-5-((5-Chloro-2-

methylpyridin-3-

ylamino)methyl)-N-(3-

cyclopentyl-1-

(cyclopropylamino)-1-

oxopropan-2-yl)thiophene-2-

carboxamide

CAS Number 1404456-53-6

Molecular Formula C₂₃H₂₉ClN₄O₂S

Molecular Weight 461.02 g/mol

Purity ≥98% (HPLC)

Solubility
Soluble to 100 mM in DMSO

and to 50 mM in ethanol

Storage Store at -20°C

Mechanism of Action
GSK2830371 is a highly selective, allosteric inhibitor of Wip1 phosphatase with an IC₅₀ of 6

nM.[4][5] It exhibits selectivity for Wip1 over at least 21 other phosphatases. The allosteric

inhibition mechanism of GSK2830371 is a key feature, as it does not compete with the

substrate at the catalytic site. Instead, it binds to a unique "flap" subdomain near the Wip1

catalytic site.[3] This flap region is structurally divergent from other members of the protein

phosphatase 2C (PP2C) family, which confers the high selectivity of GSK2830371 for Wip1.[3]

The binding of GSK2830371 to this allosteric site induces a conformational change in Wip1,

locking the enzyme in an inactive state.[6] This inhibition of Wip1 phosphatase activity leads to

an increase in the phosphorylation of its downstream substrates. Key substrates of Wip1

include critical components of the DNA damage response pathway, such as p53, Chk2, H2AX,

and ATM.[5]
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The inhibition of Wip1 by GSK2830371 has a significant impact on the p53 signaling pathway.

Wip1 normally dephosphorylates p53 at Ser15, which is a crucial step in p53 activation.[7] By

preventing this dephosphorylation, GSK2830371 maintains p53 in its active, phosphorylated

state, leading to the transactivation of its downstream target genes, such as p21, which is

involved in cell cycle arrest.[2][4] This sustained activation of the p53 pathway can lead to cell

cycle arrest, senescence, and apoptosis in cancer cells.[1][2]
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Figure 1: Simplified signaling pathway of GSK2830371 action.

Experimental Protocols
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In Vitro Wip1 Phosphatase Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory activity of

GSK2830371 on Wip1 phosphatase.

Materials:

Recombinant human Wip1 enzyme

Fluorescein diphosphate (FDP) substrate

Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA

GSK2830371 stock solution in DMSO

DMSO (for control)

Microplate reader with fluorescence detection (485 nm excitation / 530 nm emission)

Procedure:

Prepare serial dilutions of GSK2830371 in DMSO.

In a microplate, add the GSK2830371 dilutions or DMSO (for control) to the assay buffer.

Add 50 µM FDP substrate to each well and mix.

Initiate the reaction by adding 10 nM Wip1 enzyme to each well.

Incubate at room temperature for a specified time (e.g., 30 minutes).

Measure the fluorescent signal on a microplate reader.

Calculate the percent inhibition and determine the IC₅₀ value.[5]

Cell-Based Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of GSK2830371 on

cancer cell lines.
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Materials:

Cancer cell line of interest (e.g., MCF7, a breast cancer cell line with PPM1D amplification)

Complete cell culture medium

GSK2830371 stock solution in DMSO

Cell viability reagent (e.g., CCK-8)

96-well cell culture plates

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with various concentrations of GSK2830371 (and a DMSO control) for a

specified duration (e.g., 72 hours).

Add the cell viability reagent to each well and incubate according to the manufacturer's

instructions.

Measure the absorbance or fluorescence to determine cell viability.

Calculate the half-maximal growth inhibitory concentration (GI₅₀).[4]
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Figure 2: Workflow for a cell-based proliferation assay.

In Vivo Studies and Pharmacokinetics
GSK2830371 is orally bioavailable and has been evaluated in in vivo models. In xenograft

models using human lymphoma cell lines (e.g., DOHH2), oral administration of GSK2830371

has been shown to inhibit tumor growth.[5] Pharmacodynamic studies in these models have
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demonstrated increased phosphorylation of Chk2 (T68) and p53 (S15) in tumor tissues,

confirming target engagement in vivo.[5]

However, it has been noted that GSK2830371 has a short half-life in mice, suggesting that

sustained inhibition of Wip1 may be necessary for maximal anti-tumor effect.[4][6] This has led

to dosing schedules of twice or three times daily in some preclinical studies.[4] Efforts to

overcome the pharmacokinetic limitations of GSK2830371 are ongoing in the field.[6]

Therapeutic Potential and Combination Strategies
The primary therapeutic potential of GSK2830371 lies in its ability to reactivate the p53 tumor

suppressor pathway. This makes it a particularly attractive candidate for the treatment of

cancers that retain wild-type p53 but have amplification or overexpression of PPM1D, the gene

encoding Wip1.[1][3]

Furthermore, GSK2830371 has shown synergistic effects when used in combination with other

anti-cancer agents. For instance, it potentiates the effects of MDM2 inhibitors (e.g., Nutlin-3,

RG7388, HDM201).[1][7][8] MDM2 is another negative regulator of p53, and the dual inhibition

of both Wip1 and MDM2 leads to a more robust and sustained activation of p53, resulting in

enhanced cancer cell death.[2][7] Combination with genotoxic agents like doxorubicin has also

been shown to potentiate cell death.[1][2]

Conclusion
GSK2830371 is a potent, selective, and orally bioavailable allosteric inhibitor of Wip1

phosphatase. Its ability to reactivate the p53 pathway by preventing the dephosphorylation of

key DNA damage response proteins makes it a valuable tool for cancer research and a

promising therapeutic agent, especially in combination with other targeted therapies. Further

research is warranted to optimize its pharmacokinetic properties and fully elucidate its clinical

potential.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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